molecular formula C11H13FO2 B1456997 4-(Tert-butyl)-3-fluorobenzoic acid CAS No. 1228155-69-8

4-(Tert-butyl)-3-fluorobenzoic acid

Cat. No.: B1456997
CAS No.: 1228155-69-8
M. Wt: 196.22 g/mol
InChI Key: QPCXHNKGIHFBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(Tert-butyl)-3-fluorobenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme sirtuin, particularly Sir2p, where this compound acts as an inhibitor . This inhibition can affect the deacetylation of histones and other proteins, thereby influencing gene expression and cellular metabolism. Additionally, this compound may interact with other biomolecules, such as transport proteins, which facilitate its movement within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of sirtuin enzymes by this compound involves binding to the enzyme’s active site, preventing the deacetylation of target proteins . This inhibition can lead to changes in gene expression and protein function, ultimately affecting cellular processes. Additionally, this compound may interact with other enzymes and proteins, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of sirtuin activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects primarily through sirtuin inhibition. At higher doses, this compound can cause adverse effects, including toxicity and damage to organs . These threshold effects are important for determining the compound’s therapeutic window and potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic processes can affect the compound’s activity and toxicity, influencing its overall biochemical profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXHNKGIHFBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Tert-butyl)-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Tert-butyl)-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.